N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide
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Overview
Description
N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide is a complex organic compound known for its unique structure and versatile applications. This compound features two oxazolidinone rings connected by an ethanediamide linkage, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide typically involves the reaction of oxazolidinone derivatives with ethanediamide under controlled conditions. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dichloromethane and catalysts to accelerate the process .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone rings into more reactive intermediates.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazolidinone rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while reduction can produce more reactive intermediates suitable for further chemical transformations .
Scientific Research Applications
N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Employed in the synthesis of biologically active molecules, including peptides and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide involves its ability to act as a coupling agent, facilitating the formation of amide bonds between carboxylic acids and amines. This process is crucial in the synthesis of peptides and other complex molecules. The compound’s oxazolidinone rings play a key role in stabilizing reaction intermediates, thereby enhancing the efficiency of the coupling reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride: Another oxazolidinone derivative used as a coupling reagent in peptide synthesis.
2-(2-oxo-1,3-oxazolidin-3-yl)ethyl acrylate: A related compound used in polymer chemistry and material science.
Uniqueness
N,N’-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide stands out due to its dual oxazolidinone rings, which provide enhanced stability and reactivity in chemical reactions. This makes it particularly valuable in applications requiring precise and efficient coupling reactions.
Properties
IUPAC Name |
N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O6/c17-9(13-1-3-15-5-7-21-11(15)19)10(18)14-2-4-16-6-8-22-12(16)20/h1-8H2,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBULOISOBZTOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CCNC(=O)C(=O)NCCN2CCOC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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